(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 152665-75-3
VCID: VC0183529
InChI: InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C(=O)CBr
Molecular Formula: C11H18BrNO3
Molecular Weight: 292.173

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

CAS No.: 152665-75-3

Cat. No.: VC0183529

Molecular Formula: C11H18BrNO3

Molecular Weight: 292.173

* For research use only. Not for human or veterinary use.

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate - 152665-75-3

Specification

CAS No. 152665-75-3
Molecular Formula C11H18BrNO3
Molecular Weight 292.173
IUPAC Name tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Standard InChI Key AHDOQGYAXYGUQV-QMMMGPOBSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)CBr

Introduction

Chemical Structure and Properties

Structural Identification

(S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is characterized by its distinct chemical structure containing a pyrrolidine ring with multiple functional groups. The compound displays an (S)-stereocenter at the C-2 position of the pyrrolidine ring, which is crucial for its specific reactivity profiles and potential biological interactions.

The structural details of the compound are presented in Table 1:

PropertyInformation
Chemical Name(S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
CAS Number152665-75-3
Molecular FormulaC₁₁H₁₈BrNO₃
Molecular Weight292.1695 g/mol
SMILESBrCC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
IUPAC Nametert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Standard InChIInChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Standard InChIKeyAHDOQGYAXYGUQV-QMMMGPOBSA-N

Table 1: Chemical identification data for (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Physical Properties

The physical properties of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate are summarized in Table 2:

PropertyValue
Physical StateSolid
Density1.382±0.06 g/cm³ (20°C, 760 mmHg)
Boiling Point351.4±32.0°C (760 mmHg)
XLogP32.28780
Polar Surface Area (PSA)46.61000

Table 2: Physical properties of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Chemical Reactivity

The chemical reactivity of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is primarily governed by its functional groups. The compound contains:

The bromine atom acts as a good leaving group, making this compound particularly useful in nucleophilic substitution reactions. This reactivity profile enables its application in various synthetic pathways, especially in the construction of more complex molecules.

Synthesis and Production

SupplierCatalog NumberPackaging
Aaron ChemicalsAR00B9CTVarious sizes (typically in stock)
EnamineEN300-5082439100 mg
Sigma-AldrichENAH65919A99100 mg ($374.40)
Vulcan ChemVC0183529Research quantities

Table 3: Commercial availability of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Applications in Synthetic Chemistry

As a Synthetic Intermediate

(S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate serves as a valuable synthetic intermediate in organic chemistry due to its multiple reactive sites and defined stereochemistry. The compound can participate in various transformations:

  • Nucleophilic substitution reactions at the bromoacetyl position

  • Further elaboration of the pyrrolidine ring

  • Removal of the Boc protecting group to enable additional functionalization at the nitrogen

Related Compounds and Structural Analogs

Structural Variations

Several structurally related compounds share similarities with (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate:

Related CompoundCAS NumberStructural Difference
tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate1039826-29-3Different stereochemistry (R vs S) and lacks carbonyl in side chain
(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate142253-50-7Contains cyano group instead of bromo group
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate849928-26-3Different position of substituent on pyrrolidine ring
tert-Butyl 3-bromopiperidine-1-carboxylate1354000-03-5Piperidine ring instead of pyrrolidine

Table 4: Structural analogs of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Comparative Analysis

The structural variations among these compounds lead to different chemical and biological properties:

  • Stereochemistry differences (R vs S) affect the spatial orientation of functional groups, which can significantly impact biological activity and reactivity patterns

  • The presence of a bromoacetyl group in (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate provides enhanced electrophilicity compared to simple bromomethyl analogs

  • The pyrrolidine ring size and substitution pattern influence the conformational properties and reactivity of these compounds

  • The presence of different functional groups (cyano vs bromo) dramatically changes the reactivity profile and potential applications

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